molecular formula C28H28O4Sn B14676259 Tetra(4-methoxyphenol)tin CAS No. 38178-34-6

Tetra(4-methoxyphenol)tin

Katalognummer: B14676259
CAS-Nummer: 38178-34-6
Molekulargewicht: 547.2 g/mol
InChI-Schlüssel: GOCMMWUJTFRWGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra(4-methoxyphenol)tin is an organotin compound characterized by the presence of four 4-methoxyphenol groups attached to a central tin atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(4-methoxyphenol)tin typically involves the reaction of tin tetrachloride with 4-methoxyphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+4C7H8O2Sn(C7H7O2)4+4HCl\text{SnCl}_4 + 4 \text{C}_7\text{H}_8\text{O}_2 \rightarrow \text{Sn(C}_7\text{H}_7\text{O}_2)_4 + 4 \text{HCl} SnCl4​+4C7​H8​O2​→Sn(C7​H7​O2​)4​+4HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tetra(4-methoxyphenol)tin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The 4-methoxyphenol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Tin oxides and various phenolic derivatives.

    Reduction: Lower oxidation state tin compounds and modified phenolic compounds.

    Substitution: New organotin compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Tetra(4-methoxyphenol)tin has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of Tetra(4-methoxyphenol)tin involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 4-methoxyphenol groups may also contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetra(4-carboxyphenyl)tin: Similar structure but with carboxyphenyl groups instead of methoxyphenol groups.

    Tetra(4-hydroxyphenyl)tin: Contains hydroxyphenyl groups, offering different reactivity and properties.

    Tetra(4-nitrophenyl)tin: Features nitrophenyl groups, which can significantly alter its chemical behavior.

Uniqueness

Tetra(4-methoxyphenol)tin is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Eigenschaften

CAS-Nummer

38178-34-6

Molekularformel

C28H28O4Sn

Molekulargewicht

547.2 g/mol

IUPAC-Name

tetrakis(4-methoxyphenyl)stannane

InChI

InChI=1S/4C7H7O.Sn/c4*1-8-7-5-3-2-4-6-7;/h4*3-6H,1H3;

InChI-Schlüssel

GOCMMWUJTFRWGG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.